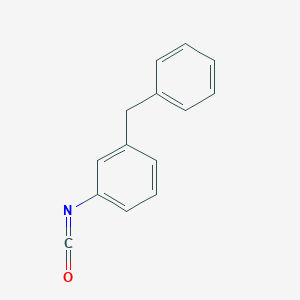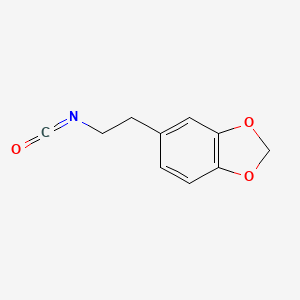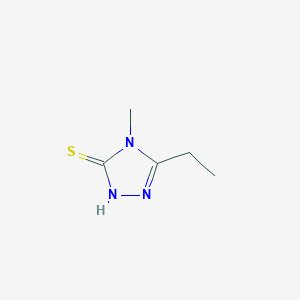
3-Benzylphenyl isocyanate
Descripción general
Descripción
3-Benzylphenyl isocyanate is a compound that can be associated with benzyl and phenyl isocyanates. The structure of benzyl isocyanate (C6H5CH2N=C=O) has been studied using electron transmission spectroscopy (ETS) and various computational methods, revealing insights into its electronic properties . Although the provided papers do not directly discuss 3-Benzylphenyl isocyanate, they offer information on related compounds that can help infer certain aspects of its chemistry.
Synthesis Analysis
The synthesis of related isocyanate compounds often involves multi-component reactions or the rearrangement of azides. For instance, the Curtius rearrangement of benzoyl azide into phenyl isocyanate is catalyzed by boron trifluoride, significantly lowering the activation energy . Additionally, the synthesis of 1,3-bis(isocyanatomethyl)benzene from m-xylylenediamine and bis(trichloromethyl) carbonate has been optimized, which could be relevant for synthesizing similar isocyanate compounds . These methods could potentially be adapted for the synthesis of 3-Benzylphenyl isocyanate.
Molecular Structure Analysis
The molecular structure of isocyanate compounds can be determined using techniques such as X-ray diffraction and computational methods like density functional theory (DFT). For example, the structure of a benzamide molecule was analyzed using X-ray diffraction and DFT calculations, which could be analogous to the structural determination of 3-Benzylphenyl isocyanate . The molecular geometry and electronic properties such as HOMO and LUMO energies can be calculated to understand the reactivity of the molecule .
Chemical Reactions Analysis
Isocyanates are reactive compounds that can participate in various chemical reactions. The synthesis of oxadiazole derivatives from trichloroacetyl isocyanate and other reactants proceeds smoothly under mild conditions . Isocyanides can also react with benzylphosphines to form complexes with platinum(II), indicating the potential for 3-Benzylphenyl isocyanate to engage in coordination chemistry . Furthermore, the reaction of N-trimethylmetal(IV)dialkylamines with benzoyl isocyanate leads to the formation of oxadiazinones, showcasing the versatility of isocyanates in synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates can be deduced from their molecular structure and reactivity. The electron transmission spectroscopy study of benzyl isocyanate provides information on the energies of the lowest-lying anion states, which are important for understanding the reactivity of the compound . The antioxidant properties of related molecules have been determined using free radical scavenging tests, which could be relevant for assessing the stability of 3-Benzylphenyl isocyanate . Additionally, the study of the kinetics and mechanism of the Curtius rearrangement of benzoyl azide into phenyl isocyanate offers insights into the thermal stability and reactivity of isocyanates .
Aplicaciones Científicas De Investigación
1. Synthesis and Optimization in Polymer Materials
Dong Jianxun et al. (2018) explored the synthesis optimization of 1,3-Bis(isocyanatomethyl) benzene, a related isocyanate compound, which demonstrates significant applications in optical polymer composite materials, construction, and automotive industries. This research targeted the development of a safe, convenient, and environmentally friendly synthesis route for this compound, which is crucial for its wide application due to its high-quality performance and resistance properties (Dong Jianxun, Xiaoguang Zheng, Xiaohui Li, Xiaopeng Zhang, & Xiaoyan Feng, 2018).
2. Alternative Synthesis Methods for Safer Chemical Processes
F. Sa̧czewski, A. Kornicka, & Z. Brzozowski (2006) discussed the development of Dimethylaminopyridinium carbamoylides as safer substitutes for arylsulfonyl isocyanates, which are typically used in the production of various commercial chemicals. This study highlights the importance of developing non-hazardous substitutes for toxic isocyanates, enhancing the safety of chemical processes (F. Sa̧czewski, A. Kornicka, & Z. Brzozowski, 2006).
3. Applications in Optically Active Polymers
Katsuhiro Maeda & Y. Okamoto (1998) conducted research on novel optically active aromatic isocyanates, including those bearing a ((S)-(α-Methylbenzyl)carbamoyl) group. These compounds have potential applications in creating polymers with specific optical properties, which could be significant for various industrial applications (Katsuhiro Maeda & Y. Okamoto, 1998).
4. High-Throughput Synthesis for Pharmaceutical Applications
Sung-Eun Suh et al. (2021) outlined a C(sp3)–H isocyanation protocol for the synthesis of diverse, pharmaceutically relevant benzylic ureas. This method shows high site selectivity and good functional group tolerance, making it a promising approach for drug discovery (Sung-Eun Suh, Leah E. Nkulu, Shishi Lin, S. Krska, & S. Stahl, 2021).
Safety And Hazards
3-Benzylphenyl isocyanate should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Protective equipment such as gloves and eye protection should be worn when handling the compound . It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-benzyl-3-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-11-15-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMFOCWUDYJGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399562 | |
| Record name | 3-Benzylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylphenyl isocyanate | |
CAS RN |
480439-07-4 | |
| Record name | 1-Isocyanato-3-(phenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)



![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)


![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)